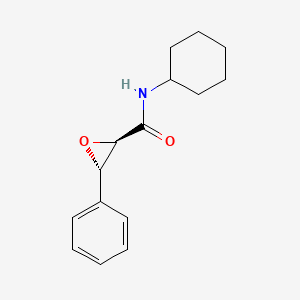
(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide is a chiral compound with a unique three-membered epoxide ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide typically involves the epoxidation of alkenes. One common method is the epoxidation of alkenes using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid . The reaction is stereospecific, meaning the stereochemistry of the starting material determines the stereochemistry of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale epoxidation reactions using stable and commercially available peroxy acids. The process requires careful control of reaction conditions to ensure high yield and purity of the desired stereoisomer.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidation reactions.
Reduction: Reduction reactions can convert the epoxide ring into diols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can attack the epoxide ring.
Major Products
Oxidation: The major products are often diols or ketones.
Reduction: The major products are typically diols.
Substitution: The products depend on the nucleophile used but can include alcohols or amines.
Applications De Recherche Scientifique
(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide involves its interaction with molecular targets and pathways. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This can result in various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-tartaric acid: Another chiral compound with similar stereochemistry.
(2R,3R)-dihydroquercetin: A flavonoid with antioxidant properties
Uniqueness
(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide is unique due to its specific epoxide ring structure and the presence of both cyclohexyl and phenyl groups. This combination of features makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H19NO2 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
(2R,3R)-N-cyclohexyl-3-phenyloxirane-2-carboxamide |
InChI |
InChI=1S/C15H19NO2/c17-15(16-12-9-5-2-6-10-12)14-13(18-14)11-7-3-1-4-8-11/h1,3-4,7-8,12-14H,2,5-6,9-10H2,(H,16,17)/t13-,14-/m1/s1 |
Clé InChI |
ZZWHZXCGXKWMNB-ZIAGYGMSSA-N |
SMILES isomérique |
C1CCC(CC1)NC(=O)[C@H]2[C@H](O2)C3=CC=CC=C3 |
SMILES canonique |
C1CCC(CC1)NC(=O)C2C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14269190.png)
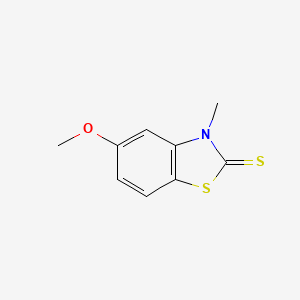
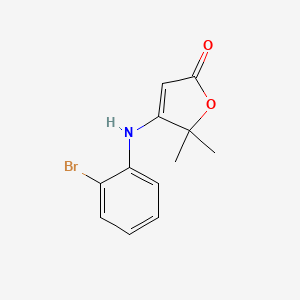

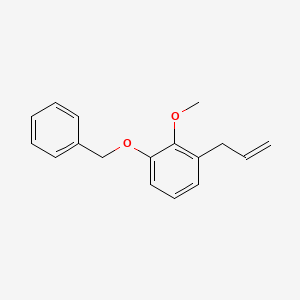
![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
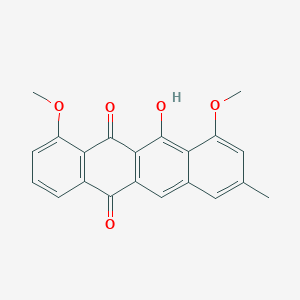
![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)
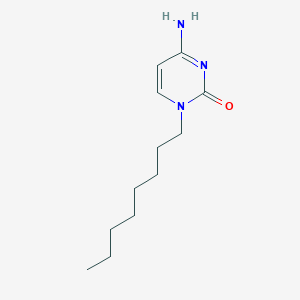
![7-Azabicyclo[4.1.0]heptane, 1-methyl-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B14269228.png)
![Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate](/img/structure/B14269234.png)
![1,4,7,10-Tetraazacyclododecane-1,4,7-triaceticacid, 10-[(4-aminophenyl)methyl]-](/img/structure/B14269238.png)
![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)
